3-[4-methoxy-3-(methylsulfamoyl)phenyl]prop-2-enoic Acid
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Overview
Description
The compound “3-[4-methoxy-3-(methylsulfamoyl)phenyl]prop-2-enoic Acid” is an organic compound . It has a CAS Number of 786728-86-7 and a molecular weight of 271.29 . The IUPAC name of this compound is (2E)-3-{4-methoxy-3-[(methylamino)sulfonyl]phenyl}-2-propenoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13NO5S/c1-12-18(15,16)10-7-8(4-6-11(13)14)3-5-9(10)17-2/h3-7,12H,1-2H3,(H,13,14)/b6-4+ . This code provides a detailed description of the molecule’s structure, including the positions of the methoxy, methylsulfamoyl, and propenoic acid groups.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not available in the sources I found.Scientific Research Applications
Anti-inflammatory and Anti-tumor Applications
Compounds similar to 3-[4-methoxy-3-(methylsulfamoyl)phenyl]prop-2-enoic acid, such as 4′-geranyloxyferulic acid (GOFA), have been studied for their potential as anti-inflammatory and anti-tumor agents. GOFA, an oxyprenylated ferulic acid derivative, has shown effectiveness as a dietary feeding colon cancer chemopreventive agent in vivo, offering protection against colon cancer growth and development when administered to animals. This indicates the potential of structurally similar compounds for use in cancer prevention research and therapy development (Epifano et al., 2015).
Analytical Techniques
In analytical chemistry, compounds like this compound can be relevant in the context of chromatography. For example, the use of propylsulphonic acid (SCX)-modified silica HPLC columns for the analysis of basic drugs highlights the importance of chemical modifications for improving retention and selectivity in chromatographic separations. Such compounds contribute to understanding the retention mechanisms and optimizing conditions for the analysis of pharmaceuticals, which is crucial for drug development and quality control (Flanagan et al., 2001).
Safety and Hazards
This compound is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection . In case of exposure or discomfort, seek medical advice/attention .
properties
IUPAC Name |
(E)-3-[4-methoxy-3-(methylsulfamoyl)phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5S/c1-12-18(15,16)10-7-8(4-6-11(13)14)3-5-9(10)17-2/h3-7,12H,1-2H3,(H,13,14)/b6-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFRYNKVRNUFKR-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)C=CC(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)/C=C/C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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